Cas no 2503205-20-5 (1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane)

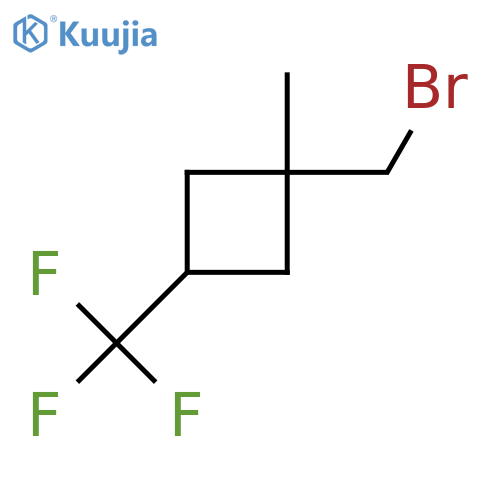

2503205-20-5 structure

商品名:1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane

CAS番号:2503205-20-5

MF:C7H10BrF3

メガワット:231.053512096405

MDL:MFCD32859567

CID:5670893

PubChem ID:155821964

1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane 化学的及び物理的性質

名前と識別子

-

- 2503205-20-5

- EN300-27106175

- 1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane

- 1-(bromomethyl)-1-methyl-3-(trifluoromethyl)cyclo butane

-

- MDL: MFCD32859567

- インチ: 1S/C7H10BrF3/c1-6(4-8)2-5(3-6)7(9,10)11/h5H,2-4H2,1H3

- InChIKey: AUKIAPTUBZYKSV-UHFFFAOYSA-N

- ほほえんだ: BrCC1(C)CC(C(F)(F)F)C1

計算された属性

- せいみつぶんしりょう: 229.99180g/mol

- どういたいしつりょう: 229.99180g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 146

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- 密度みつど: 1.474±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 157.1±35.0 °C(Predicted)

1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27106175-0.25g |

1-(bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane |

2503205-20-5 | 95.0% | 0.25g |

$586.0 | 2025-03-20 | |

| Enamine | EN300-27106175-10.0g |

1-(bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane |

2503205-20-5 | 95.0% | 10.0g |

$5099.0 | 2025-03-20 | |

| Enamine | EN300-27106175-5.0g |

1-(bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane |

2503205-20-5 | 95.0% | 5.0g |

$3438.0 | 2025-03-20 | |

| Enamine | EN300-27106175-10g |

1-(bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane |

2503205-20-5 | 95% | 10g |

$5099.0 | 2023-09-11 | |

| 1PlusChem | 1P028H2W-1g |

1-(bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane |

2503205-20-5 | 95% | 1g |

$1527.00 | 2024-05-21 | |

| Aaron | AR028HB8-500mg |

1-(bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane |

2503205-20-5 | 95% | 500mg |

$1297.00 | 2025-02-16 | |

| 1PlusChem | 1P028H2W-250mg |

1-(bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane |

2503205-20-5 | 95% | 250mg |

$787.00 | 2024-05-21 | |

| Aaron | AR028HB8-250mg |

1-(bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane |

2503205-20-5 | 95% | 250mg |

$831.00 | 2025-02-16 | |

| Enamine | EN300-27106175-0.1g |

1-(bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane |

2503205-20-5 | 95.0% | 0.1g |

$410.0 | 2025-03-20 | |

| Enamine | EN300-27106175-0.5g |

1-(bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane |

2503205-20-5 | 95.0% | 0.5g |

$925.0 | 2025-03-20 |

1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

2503205-20-5 (1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane) 関連製品

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬